1-(4-(tert-butyl)phenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea
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Overview
Description
1-(4-(tert-butyl)phenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(tert-butyl)phenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Urea Formation: The urea linkage is formed by reacting an isocyanate with an amine. In this case, the isocyanate derivative of the tert-butyl phenyl group reacts with the amine derivative of the tetrazole ring.
Final Assembly: The final step involves coupling the two synthesized intermediates under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-(4-(tert-butyl)phenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
1-(4-(tert-butyl)phenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(4-(tert-butyl)phenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The tetrazole ring and urea linkage play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(4-(tert-butyl)phenyl)-3-(phenyl)urea: Lacks the tetrazole ring, which may result in different chemical properties and biological activities.
1-(4-(tert-butyl)phenyl)-3-((1-(4-methylphenyl)-1H-tetrazol-5-yl)methyl)urea: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
1-(4-(tert-butyl)phenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea is unique due to the presence of both the tert-butyl group and the tetrazole ring, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O/c1-14-6-11-18(12-15(14)2)27-19(24-25-26-27)13-22-20(28)23-17-9-7-16(8-10-17)21(3,4)5/h6-12H,13H2,1-5H3,(H2,22,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKIUDDMEKMYLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=C(C=C3)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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